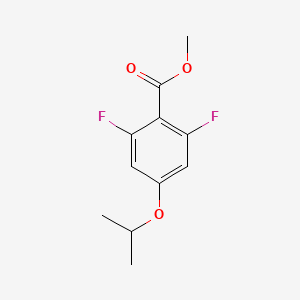

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester

Description

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester is a fluorinated aromatic ester with the molecular formula C₁₂H₁₄F₂O₄ (molecular weight: 260.24 g/mol). Its structure features a benzoic acid backbone substituted with two fluorine atoms at the 2- and 6-positions, an isopropoxy group at the 4-position, and a methyl ester group at the carboxylic acid position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where fluorinated aromatic systems are valued for their metabolic stability and enhanced binding affinity .

The methyl ester group facilitates solubility in organic solvents, while the fluorine atoms and isopropoxy substituent influence electronic and steric properties. These features distinguish it from non-fluorinated or aliphatic esters, such as fatty acid methyl esters (FAMEs) or diterpene-derived esters .

Properties

IUPAC Name |

methyl 2,6-difluoro-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-6(2)16-7-4-8(12)10(9(13)5-7)11(14)15-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQOAZRATOOSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C(=C1)F)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester typically involves the esterification of 2,6-difluoro-4-isopropoxybenzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

2,6-Difluoro-4-isopropoxybenzoic acid+MethanolH2SO42,6-Difluoro-4-isopropoxybenzoic acid methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Oxidation/Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be employed.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, an amine nucleophile would yield an amide derivative.

Hydrolysis: The primary products are 2,6-difluoro-4-isopropoxybenzoic acid and methanol.

Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-isopropoxybenzoic acid methyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its interactions with molecular targets and pathways are under investigation, with a focus on its potential to modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Methyl Esters

Key Observations :

- Aromatic vs. Aliphatic Esters: The fluorinated aromatic ester exhibits higher polarity and rigidity compared to aliphatic FAMEs (e.g., hexadecanoic acid methyl ester), which are lipophilic and used in lipid profiling .

- Fluorination Effects: Fluorine atoms increase electronegativity and resistance to oxidative degradation, contrasting with non-fluorinated esters like 9-octadecenoic methyl ester, which are prone to oxidation .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

| Property | 2,6-Difluoro-4-isopropoxybenzoic acid ME | Hexadecanoic acid ME | Sandaracopimaric acid ME |

|---|---|---|---|

| Molecular Weight (g/mol) | 260.24 | 270.45 | 314.46 |

| Polarity | High (due to F and aromatic ring) | Low | Moderate (diterpene core) |

| Boiling Point | Likely >200°C (estimated) | ~415°C | >300°C (estimated) |

| Solubility | Polar aprotic solvents (DMF, DMSO) | Hexane, chloroform | Ethanol, acetone |

Notes:

- The fluorinated ester’s polarity suggests compatibility with polar reaction conditions, unlike aliphatic FAMEs, which are suited for non-polar matrices .

- Diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit intermediate polarity due to bulky hydrocarbon frameworks .

Biological Activity

2,6-Difluoro-4-isopropoxybenzoic acid methyl ester (DFIBME), with the chemical formula and a molecular weight of 230.21 g/mol, is an aromatic compound notable for its unique structural features, including two fluorine atoms and an isopropoxy group. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and reactivity with various biological molecules.

DFIBME undergoes several chemical reactions that influence its biological interactions:

- Substitution Reactions : The fluorine atoms can be substituted by nucleophiles.

- Hydrolysis : The ester group can hydrolyze to yield the corresponding carboxylic acid and methanol.

- Oxidation and Reduction : DFIBME can participate in oxidation and reduction reactions under specific conditions.

The biological activity of DFIBME is primarily attributed to its interactions with biomolecules. These interactions may modulate enzyme activity or receptor binding, influencing various physiological processes. The presence of fluorine in the structure is believed to enhance binding affinity and specificity towards certain biological targets compared to non-fluorinated analogs.

Biological Activity

Research has indicated that DFIBME exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies suggest that DFIBME may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Antiproliferative Effects : Preliminary findings indicate that DFIBME may inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : DFIBME has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic benefits in diseases involving dysregulated enzyme activity .

Case Studies

- Antimicrobial Activity : In a study evaluating the antimicrobial effects of various benzoic acid derivatives, DFIBME was shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, demonstrating significant efficacy compared to other derivatives .

- Antiproliferative Effects : In vitro assays on human cancer cell lines revealed that DFIBME reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis, as evidenced by increased levels of caspase-3 activity .

- Enzyme Inhibition : DFIBME was tested against several enzymes implicated in metabolic pathways. It showed promising results as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. This suggests potential use as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of DFIBME compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Antiproliferative Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Methyl 2,6-difluoro-4-methoxybenzoate | Moderate | No | No |

| 2,6-Difluoro-4-hydroxybenzoic acid | Yes | Moderate | Yes |

This table highlights the unique position of DFIBME among its analogs, showcasing its broad spectrum of biological activities.

Q & A

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology : Analytical techniques such as GC/MS (for volatile derivatives) and HPLC (with UV detection at 254 nm) are standard. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms regiochemistry and substituent positions. For example, ¹⁹F NMR can resolve the electronic environment of fluorine atoms at positions 2 and 6 . Mass spectrometry (HRMS) validates molecular weight with <2 ppm error.

Q. What stability considerations are critical for handling this ester in aqueous or acidic/basic conditions?

- Methodology : Accelerated stability studies under varying pH (1–13) and temperatures (25–60°C) are recommended. Hydrolysis of the ester group is a key degradation pathway; monitor via HPLC for benzoic acid byproduct formation. Storage in anhydrous solvents (e.g., dichloromethane) at –20°C under nitrogen minimizes decomposition .

Advanced Research Questions

Q. How does the steric and electronic influence of the isopropoxy group at position 4 affect regioselectivity in subsequent derivatization reactions?

- Methodology : Computational modeling (DFT calculations) evaluates steric hindrance and electron density distribution. Experimentally, compare reactivity with analogs lacking the isopropoxy group in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, bulky substituents may reduce coupling efficiency at position 4, requiring ligands like SPhos or elevated temperatures .

Q. What strategies resolve contradictions in spectroscopic data when characterizing fluorinated aromatic esters?

- Methodology : Conflicting ¹H NMR signals (e.g., overlapping peaks for aromatic protons) are addressed using 2D techniques (COSY, HSQC) and deuterated solvents. For ¹⁹F NMR, internal standards (e.g., CFCl₃) calibrate chemical shifts. Cross-validate with X-ray crystallography if single crystals are obtainable .

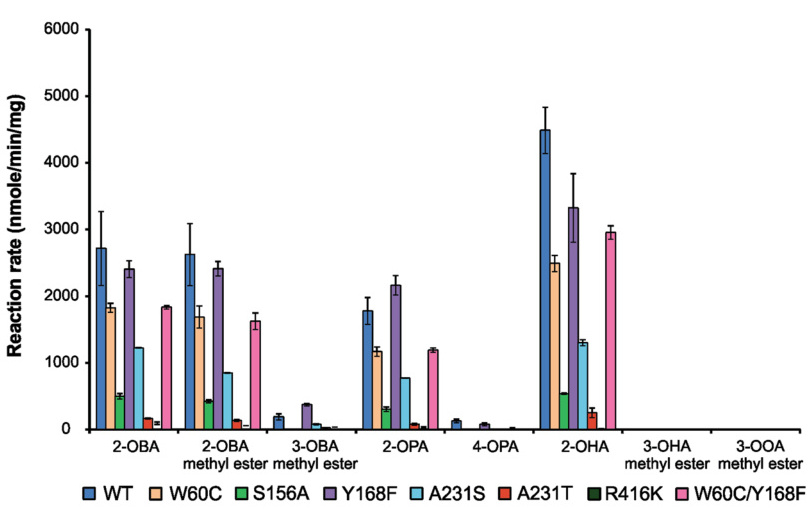

Q. How can enzymatic assays be designed to study interactions between this ester and target proteins (e.g., esterases or fluorinated compound receptors)?

- Methodology : Use fluorogenic substrates or competitive inhibition assays. For example, monitor hydrolysis rates via UV-Vis (release of methanol) or fluorimetry. Compare activity with non-fluorinated analogs to isolate electronic effects of fluorine. Site-directed mutagenesis of esterase active sites identifies binding residues .

Q. What role does the methyl ester group play in modulating bioavailability compared to free carboxylic acid derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.